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Compound of Interest

Compound Name: JNJ 28610244

Cat. No.: B13442230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile of JNJ
28610244, a potent and selective agonist for the histamine H4 receptor (H4R). The document

focuses on the compound's receptor selectivity, presenting available quantitative data, outlining

relevant experimental methodologies, and visualizing key biological and experimental

processes.

Core Compound Profile: JNJ 28610244
JNJ 28610244 has been identified as a specific and potent agonist for the histamine H4

receptor.[1][2] Its activity at this receptor subtype makes it a valuable tool for investigating the

physiological and pathophysiological roles of the H4 receptor, particularly in the context of

immune responses and inflammation.[2]

Quantitative Analysis of Receptor Selectivity
A comprehensive understanding of a compound's selectivity is paramount in drug development

to predict its therapeutic window and potential off-target effects. The following tables

summarize the known quantitative data for JNJ 28610244's interaction with histamine receptor

subtypes.

Table 1: Histamine Receptor Binding Affinity
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Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. It is determined

through competitive radioligand binding assays. A lower Ki value indicates a higher binding

affinity.

Receptor Subtype
JNJ 28610244
Binding Affinity
(pKi)

JNJ 28610244
Binding Affinity (Ki,
nM)

Data Source

Histamine H4

Receptor (H4R)
7.3 ~50 [1]

Histamine H1

Receptor (H1R)

Data Not Publicly

Available

Data Not Publicly

Available

Histamine H2

Receptor (H2R)

Data Not Publicly

Available

Data Not Publicly

Available

Histamine H3

Receptor (H3R)

Data Not Publicly

Available

Data Not Publicly

Available

Note: The pKi of 7.3 corresponds to a Ki value of approximately 50 nM.

Table 2: Histamine Receptor Functional Activity
Functional activity (EC50) represents the concentration of a ligand that induces a response

halfway between the baseline and maximum response. It is a measure of the ligand's potency

as an agonist.
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Receptor Subtype
JNJ 28610244
Functional Activity
(pEC50)

JNJ 28610244
Functional Activity
(EC50, nM)

Data Source

Histamine H4

Receptor (H4R)
7.0 100 [1]

Histamine H1

Receptor (H1R)

Data Not Publicly

Available

Data Not Publicly

Available

Histamine H2

Receptor (H2R)

Data Not Publicly

Available

Data Not Publicly

Available

Histamine H3

Receptor (H3R)

Data Not Publicly

Available

Data Not Publicly

Available

Note: The pEC50 of 7.0 corresponds to an EC50 value of 100 nM.

Off-Target Selectivity
A broad off-target screening is crucial to identify any unintended interactions with other

receptors, ion channels, enzymes, and transporters. At present, a comprehensive off-target

selectivity panel for JNJ 28610244 is not publicly available.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear

understanding of the compound's mechanism of action and how its properties are determined.

Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

Gi/o family of G proteins. Activation of the H4 receptor by an agonist like JNJ 28610244
initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is pivotal in

modulating immune cell functions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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